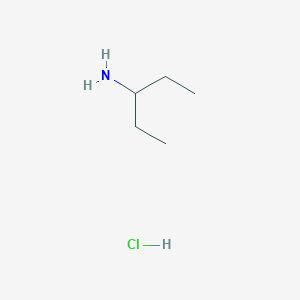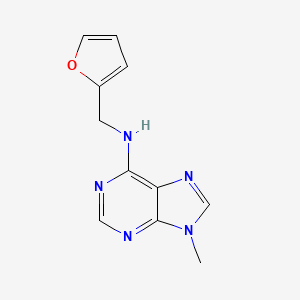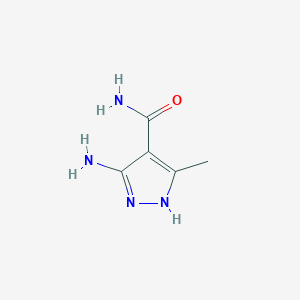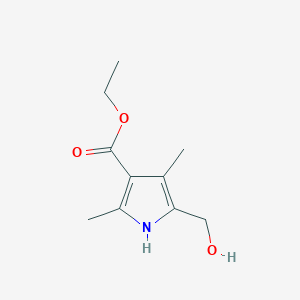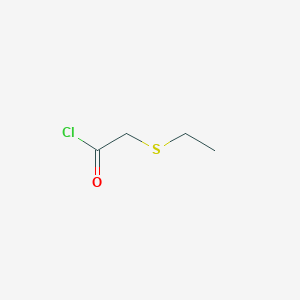
Acetyl chloride, (ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl chloride is a highly corrosive, fuming liquid with a pungent odor . It is used as a reagent to detect the presence of cholesterol and the presence of water in organic liquids .
Synthesis Analysis
Acetyl chloride can be synthesized in a laboratory setting. A common method involves the reaction of acetic acid with chlorodehydrating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), sulfuryl chloride (SO2Cl2), phosgene, or thionyl chloride (SOCl2) .Molecular Structure Analysis
The molecular formula of acetyl chloride is C2H3ClO . It belongs to the class of organic compounds known as acyl chlorides . The 3D structure of acetyl chloride can be viewed using Java or Javascript .Chemical Reactions Analysis
Acetyl chloride is extremely reactive. It is open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acetyl chloride reacts with carboxylic acids to form anhydrides . It also reacts with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis
Acetyl chloride is a colorless liquid with a density of 1.104 g/ml . It has a melting point of -112 °C and a boiling point of 52 °C . It reacts violently with water . It is miscible in benzene, chloroform, and ether .Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
54256-37-0 |
|---|---|
Nombre del producto |
Acetyl chloride, (ethylthio)- |
Fórmula molecular |
C4H7ClOS |
Peso molecular |
138.62 g/mol |
Nombre IUPAC |
2-ethylsulfanylacetyl chloride |
InChI |
InChI=1S/C4H7ClOS/c1-2-7-3-4(5)6/h2-3H2,1H3 |
Clave InChI |
XENXHMHXXCTVQB-UHFFFAOYSA-N |
SMILES |
CCSCC(=O)Cl |
SMILES canónico |
CCSCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





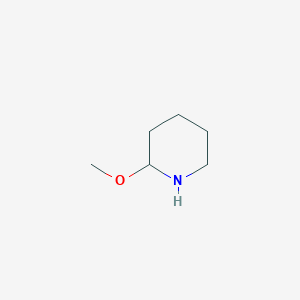

![Ethanol, 2-[2-[2-[(6-mercaptohexyl)oxy]ethoxy]ethoxy]-](/img/structure/B3191345.png)
